FXR agonist 7
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Overview
Description
FXR agonist 7 is a potent agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism . This compound has shown significant potential in therapeutic applications, particularly in the treatment of liver diseases, metabolic disorders, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FXR agonist 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: FXR agonist 7 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms using oxidizing agents.
Reduction: Reduction of certain functional groups to their corresponding reduced forms using reducing agents.
Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of ketones may yield secondary alcohols .
Scientific Research Applications
FXR agonist 7 has a wide range of scientific research applications, including:
Mechanism of Action
FXR agonist 7 exerts its effects by binding to the Farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid homeostasis, lipid metabolism, and glucose metabolism . Upon binding to FXR, this compound activates the receptor, leading to the transcriptional regulation of target genes. This includes the induction of genes involved in bile acid synthesis and transport, as well as the repression of genes involved in lipid and glucose metabolism . The activation of FXR by this compound also modulates various signaling pathways, including the PI3K/AKT, NF-κB, and MAPK pathways, which play key roles in cellular processes such as inflammation, proliferation, and apoptosis .
Comparison with Similar Compounds
FXR agonist 7 is unique in its high potency and selectivity for FXR compared to other similar compounds. Some of the similar compounds include:
Obeticholic Acid: A semi-synthetic bile acid derivative used clinically for the treatment of primary biliary cholangitis.
Cilofexor: A non-steroidal FXR agonist investigated for its potential in treating liver diseases.
Tropifexor: Another non-steroidal FXR agonist with high affinity for FXR, used in clinical trials for liver diseases.
This compound stands out due to its high intestinal distribution and good anti-inflammatory activity, making it a promising candidate for further therapeutic development .
Properties
Molecular Formula |
C34H36F3N3O5 |
---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
6-[2-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxymethyl]-7-azaspiro[3.5]nonan-7-yl]-1-ethylindole-3-carboxylic acid |
InChI |
InChI=1S/C34H36F3N3O5/c1-2-39-18-26(32(41)42)24-10-9-23(15-28(24)39)40-13-11-33(12-14-40)16-21(17-33)19-43-20-27-30(38-45-31(27)22-7-8-22)25-5-3-4-6-29(25)44-34(35,36)37/h3-6,9-10,15,18,21-22H,2,7-8,11-14,16-17,19-20H2,1H3,(H,41,42) |
InChI Key |
SAKQVSXXZNXIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=C(C=C2)N3CCC4(CC3)CC(C4)COCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7)C(=O)O |
Origin of Product |
United States |
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